![molecular formula C9H14FNO3S B13505002 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride is a chemical compound with a unique structure that includes a cyanocyclohexyl group, an ethane-1-sulfonyl group, and a fluoride atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride typically involves the reaction of 1-cyanocyclohexanol with ethane-1-sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods often incorporate advanced purification techniques, such as distillation or chromatography, to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.
Applications De Recherche Scientifique
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride
- 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl bromide
Uniqueness
2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride is unique due to the presence of the fluoride atom, which imparts distinct chemical properties compared to its chloride and bromide counterparts. The fluoride atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C9H14FNO3S |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(1-cyanocyclohexyl)oxyethanesulfonyl fluoride |
InChI |
InChI=1S/C9H14FNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2 |
Clé InChI |
UTEULXMOZGWCLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)OCCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
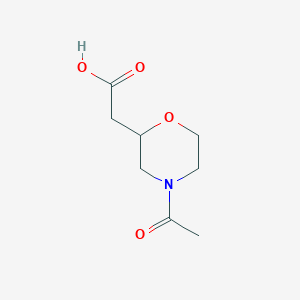
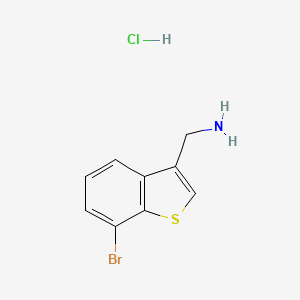

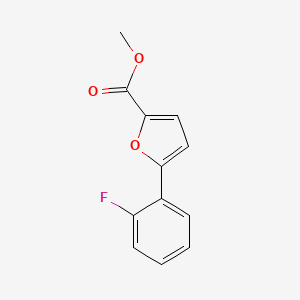
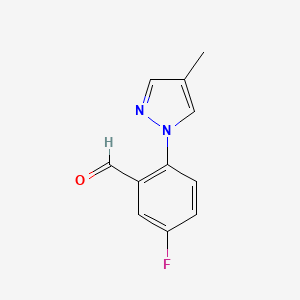
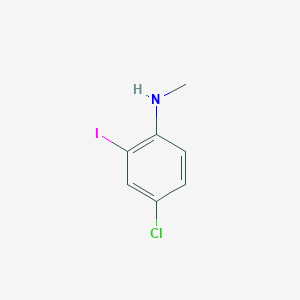
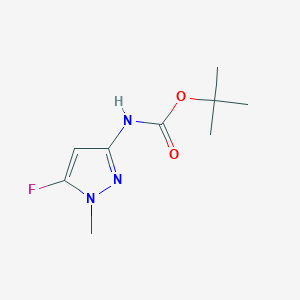
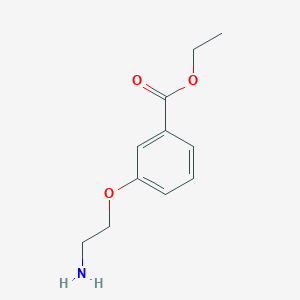
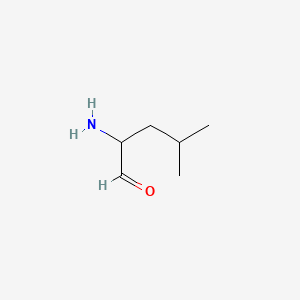
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
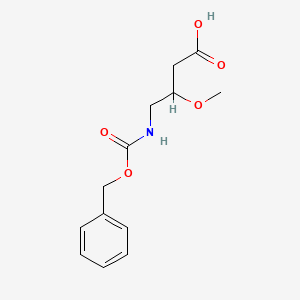
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
